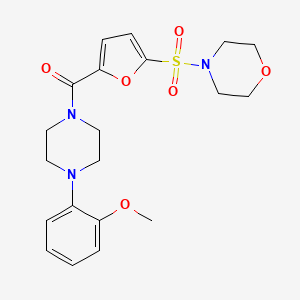

(4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone

Description

This compound is a piperazine-based methanone derivative featuring a 2-methoxyphenyl substituent on the piperazine ring and a morpholinosulfonyl-functionalized furan moiety. Its structural complexity arises from the integration of two pharmacologically significant motifs:

- Piperazine core: Known for modulating receptor interactions (e.g., serotonin, dopamine) due to its conformational flexibility and hydrogen-bonding capacity .

- Morpholinosulfonyl-furan: The sulfonyl group enhances solubility and metabolic stability, while the furan ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S/c1-27-17-5-3-2-4-16(17)21-8-10-22(11-9-21)20(24)18-6-7-19(29-18)30(25,26)23-12-14-28-15-13-23/h2-7H,8-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKBRQCZLXGBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperazine derivative: Starting with 2-methoxyphenylamine, it is reacted with piperazine under appropriate conditions to form the (2-methoxyphenyl)piperazine intermediate.

Introduction of the furan moiety: The intermediate is then reacted with a furan derivative, such as 5-(morpholinosulfonyl)furan-2-carboxylic acid, under coupling conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and furan moieties.

Reduction: Reduction reactions might target the sulfonyl group or the furan ring.

Substitution: Substitution reactions can occur at the piperazine or phenyl rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 4-(2-methoxyphenyl)piperazine have been explored for their antidepressant-like effects. For example, studies have shown that these compounds can act as serotonin receptor modulators, which are crucial in treating depression . The synthesis of halobenzoyl derivatives has been linked to enhanced binding affinity for serotonin receptors, suggesting potential therapeutic use in mood disorders .

Antipsychotic Properties

The compound's structural similarities to known antipsychotics suggest that it may exhibit dopaminergic activity. Compounds incorporating piperazine rings are often investigated for their ability to modulate dopamine D2 and D3 receptors, which are implicated in schizophrenia and other psychotic disorders .

Neuroprotective Effects

Some studies have indicated that piperazine derivatives can provide neuroprotection against oxidative stress, potentially making them candidates for neurodegenerative diseases like Alzheimer's . The incorporation of morpholino sulfonyl groups may enhance this protective effect through improved bioavailability.

Synthesis and Structural Studies

The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone typically involves carbodiimide-mediated coupling reactions. This method allows for the efficient formation of amide bonds between the piperazine derivative and the furan sulfonamide .

While exploring the pharmacological potential of this compound, it is essential to consider its toxicity profile. The Comparative Toxicogenomics Database provides insights into associated genes, diseases, and phenotypes related to sulfonamides, which could be relevant for understanding the safety of this compound in clinical settings .

Mechanism of Action

The mechanism of action of (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms might include:

Binding to receptors: The compound could act as an agonist or antagonist at specific receptors.

Enzyme inhibition: It might inhibit the activity of certain enzymes, affecting biochemical pathways.

Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Implications

The compound’s analogs differ primarily in substituents on the piperazine ring, aryl/heteroaryl groups, and sulfonyl modifications. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Bioactivity: The morpholinosulfonyl group in the target compound may enhance blood-brain barrier penetration compared to simpler sulfonyl derivatives (e.g., ’s chloro-methylphenyl sulfonyl analog) . Trifluoromethyl groups (e.g., in ’s compound) improve metabolic stability and receptor binding affinity but reduce aqueous solubility .

Piperazine Modifications :

- 2-Methoxyphenyl substitution (target compound) vs. 4-trifluoromethylphenyl (): The former may favor serotonin 5-HT₁A receptor selectivity, while the latter shows broader CNS receptor interactions .

- Fluorobenzyl derivatives () exhibit higher dopamine receptor affinity, suggesting substituent positioning critically impacts target specificity .

Heteroaryl Moieties: Furan (target compound) vs.

Pharmacological Data Limitations

While highlights ferroptosis induction as a mechanism for sulfonyl-containing compounds, direct data for the target compound’s anticancer efficacy are absent . Similarly, serotonin/dopamine receptor binding assays are inferred from structural analogs but require experimental validation .

Biological Activity

The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperazine ring, a methoxyphenyl group, and a morpholinosulfonyl furan moiety, which may contribute to its interaction with biological targets.

Research indicates that this compound acts primarily as an antagonist at serotonin receptors, particularly the 5-HT1A subtype. Its structural components suggest a high affinity for these receptors, which are implicated in various neurological and psychiatric disorders .

2. Pharmacological Effects

The compound has been evaluated for its effects on:

- Anxiety and Depression : Studies have shown that it can modulate serotonin levels, potentially alleviating symptoms associated with anxiety and depression .

- Anti-inflammatory Properties : The morpholino sulfonyl group is believed to confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| 5-HT1A Antagonism | Reduces anxiety and depressive symptoms | |

| Anti-inflammatory | Decreases inflammation markers | |

| Binding Affinity | High affinity for serotonin receptors |

Case Study 1: Serotonin Modulation

A study conducted on rodents demonstrated that administration of the compound resulted in significant alterations in serotonin levels in the brain, correlating with reduced anxiety-like behavior in behavioral tests. The results suggest that the compound's action on the 5-HT1A receptor plays a crucial role in its anxiolytic effects .

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines in human cell lines. The findings indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound. A study highlighted the importance of structural modifications on biological activity, indicating that small changes could enhance receptor binding affinity and selectivity for specific serotonin subtypes .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice (e.g., acetonitrile for nucleophilic substitution ), temperature control (e.g., 70°C for nitro group reduction ), and catalyst/base selection (e.g., potassium carbonate for displacement reactions ). Purification via column chromatography or recrystallization is critical to isolate intermediates. Yield improvements may require adjusting stoichiometry or employing microwave-assisted synthesis for time-sensitive steps.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Analyze piperazine proton environments (δ 3.38–3.82 ppm for methoxy and piperazine groups) and furan/morpholine sulfonyl signals .

- FT-IR : Confirm carbonyl (C=O) stretches near 1625 cm⁻¹ and sulfonyl (S=O) bands at ~1150–1300 cm⁻¹ .

- Mass Spectrometry (LC/MS) : Validate molecular weight via [M+H]+ peaks (e.g., m/z 445 for a related analog ).

Q. How can researchers design initial biological screening assays to evaluate this compound's activity?

- Methodological Answer : Prioritize in vitro assays targeting receptors with structural similarities, such as dopamine D3 or serotonin 5-HT1A receptors, due to the piperazine moiety's known affinity . Use radiolabeled analogs (e.g., 18F-Mefway ) for competitive binding studies. For antiviral potential, employ molecular docking against viral proteases (e.g., SARS-CoV-2 main protease ) and validate with plaque reduction assays.

Advanced Research Questions

Q. How can contradictory data in receptor binding studies (e.g., conflicting IC50 values) be resolved?

- Methodological Answer :

- Control Experiments : Verify assay conditions (pH, temperature, buffer composition) and receptor preparation methods.

- Orthogonal Assays : Cross-validate using fluorescence polarization and surface plasmon resonance (SPR) to rule out false positives .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to assess binding modes and identify allosteric effects .

Q. What strategies are effective for designing selective analogs to minimize off-target interactions?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the morpholinosulfonyl group with pyrimidine or thiophene rings to alter steric/electronic profiles .

- Molecular Dynamics Simulations : Predict binding pocket interactions using software like GROMACS to optimize substituent positions .

- Selectivity Profiling : Screen against panels of related receptors (e.g., adrenergic, histaminergic) to identify structural determinants of specificity .

Q. How should in vivo pharmacokinetic studies be structured to evaluate metabolic stability and bioavailability?

- Methodological Answer :

- ADME Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Monitor metabolites via high-resolution mass spectrometry .

- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., morpholine sulfonyl hydrolysis) using liver microsomes .

- Formulation Adjustments : Introduce prodrug strategies (e.g., esterification of the methoxy group) to enhance solubility and half-life .

Q. What computational approaches are recommended for elucidating the compound's mechanism of action?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like GPR55 or 5-HT1A receptors .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .

- Machine Learning : Train classifiers on public datasets (e.g., ChEMBL) to prioritize analogs with desired pharmacological profiles .

Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity results?

- Methodological Answer :

- Force Field Refinement : Adjust parameters in molecular dynamics simulations to account for solvent effects or protein flexibility .

- Free Energy Calculations : Apply MM-GBSA or MM-PBSA methods to improve binding affinity predictions .

- Experimental Validation : Re-synthesize top-ranked analogs and re-test under standardized assay conditions .

Data Presentation

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Bands | Reference |

|---|---|---|

| 1H NMR | δ 3.38–3.82 ppm (piperazine/methoxy protons) | |

| FT-IR | 1625 cm⁻¹ (C=O), 1150–1300 cm⁻¹ (S=O) | |

| LC/MS (M+H)+ | m/z 445 (related analog) |

Table 2 : Recommended Assays for Biological Evaluation

| Assay Type | Target/Application | Reference |

|---|---|---|

| Radioligand Binding | Serotonin 5-HT1A receptors | |

| Molecular Docking | SARS-CoV-2 main protease | |

| CYP450 Inhibition | Metabolic stability profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.